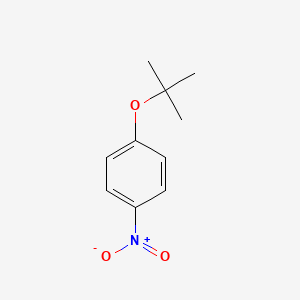

1-(tert-Butoxy)-4-nitrobenzene

Description

Significance of Ether Linkages in Organic Synthesis

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.comwikipedia.org The ether linkage is a cornerstone of organic chemistry for several reasons. Ethers are generally stable and unreactive towards many acids, bases, and common reagents, which makes them excellent solvents for a wide range of chemical reactions, including Grignard and other organometallic reactions. numberanalytics.comsolubilityofthings.com Their low reactivity prevents them from interfering with the desired transformations. alfa-chemistry.com

Importance of Nitroaromatic Systems in Chemical Reactivity and Functionalization

Nitroaromatic compounds, which contain one or more nitro groups (–NO2) attached to an aromatic ring, are pivotal in both industrial and laboratory-scale organic chemistry. wikipedia.org The nitro group is one of the most powerful electron-withdrawing groups, a property that profoundly influences the reactivity of the aromatic ring. wikipedia.orgnih.gov This strong inductive and resonance effect deactivates the ring towards electrophilic aromatic substitution but strongly facilitates nucleophilic aromatic substitution, a reaction mode that is otherwise difficult for many aromatic systems. wikipedia.org

This unique reactivity makes nitroaromatics versatile synthetic intermediates. researchgate.net One of their most important applications is as precursors to aromatic amines through the reduction of the nitro group, a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. wikipedia.orgresearchgate.net The versatile chemistry of the nitro group has also led to its use in the production of explosives, polymers, and various other industrial chemicals. nih.govresearchgate.net While many nitroaromatic compounds are synthetic, their widespread use has prompted significant research into their environmental fate and bioremediation. nih.govcswab.org

Overview of Key Structural Features of 1-(tert-Butoxy)-4-nitrobenzene

This compound is an organic compound that features a benzene (B151609) ring substituted at the para positions (positions 1 and 4) with a tert-butoxy (B1229062) group (–O-C(CH₃)₃) and a nitro group (–NO₂). This specific arrangement of functional groups dictates its chemical properties and reactivity.

The key structural features are:

Aryl Ether Linkage : The presence of the tert-butoxy group makes it an aryl tert-butyl ether. The oxygen atom is directly bonded to the aromatic ring. Alkoxy groups like this are typically electron-donating through resonance, which tends to activate the aromatic ring towards electrophilic substitution.

Nitroaromatic System : The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and making it susceptible to nucleophilic attack. nih.gov

Para-Substitution : The two functional groups are located opposite each other on the benzene ring. This geometry influences the molecule's symmetry and dipole moment. The opposing electronic effects of the electron-donating ether and electron-withdrawing nitro group create a significant dipole moment across the molecule.

Steric Hindrance : The tert-butyl group is sterically bulky. This bulk can hinder reactions at the positions ortho (adjacent) to the ether linkage, potentially directing reactions to other sites on the ring or influencing the conformation of the molecule.

The reaction between potassium tert-butoxide and nitrobenzene (B124822) in a solvent like tetrahydrofuran (B95107) is known to produce tert-butoxynitrobenzenes, indicating that the compound can be formed via nucleophilic aromatic substitution. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2109-72-0 chemicalbook.combldpharm.com |

| Molecular Formula | C₁₀H₁₃NO₃ bldpharm.com |

| Molecular Weight | 195.22 g/mol bldpharm.com |

| MDL Number | MFCD03094683 bldpharm.com |

Historical Context and Evolution of Research in Related Compound Classes

The study of aryl tert-butyl ethers and nitroaromatic compounds has a rich history that reflects the broader evolution of organic chemistry.

Research into nitroaromatic compounds dates back to the 18th century. Picric acid (2,4,6-trinitrophenol) was first prepared in 1771 as a yellow dye and was later adopted as one of the first high-energy explosives. nih.gov The 20th century saw the large-scale production of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) for military applications. nih.gov In the latter half of the 20th century, as environmental awareness grew, research focus shifted towards understanding the toxicity, environmental persistence, and biodegradation of these compounds, leading to the discovery of microorganisms capable of metabolizing them. nih.govcswab.org Today, research continues to explore their synthesis and application as key intermediates in the pharmaceutical and materials industries. researchgate.net

The history of aryl tert-butyl ethers is linked to the development of ether synthesis methods. While the Williamson ether synthesis, a 19th-century discovery, provided a general route to ethers, its application to sterically hindered alcohols like tert-butanol (B103910) for forming aryl ethers is often inefficient. Early methods for preparing aryl t-butyl ethers involved the O-alkylation of phenols with t-butyl halides. oup.com A significant advancement came at the turn of the 21st century with the development of palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination/etherification. organic-chemistry.org These methods, published around 2001, enabled the efficient synthesis of aryl tert-butyl ethers from a wide range of unactivated aryl halides under relatively mild conditions, representing a major step forward in synthetic methodology. organic-chemistry.orgacs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(tert-butoxy)-2-nitrobenzene |

| 2,4,6-trinitrophenol (Picric acid) |

| 2,4,6-trinitrotoluene (TNT) |

| Anisole |

| Diethyl ether |

| Diphenyl ether |

| Methoxy ethane |

| Methyl tert-butyl ether |

| Nitrobenzene |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGIOEFHXBODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449225 | |

| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-72-0 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butoxy 4 Nitrobenzene and Analogous Structures

Etherification Strategies for Aryl tert-Butyl Ethers

The formation of the ether linkage between an aromatic ring and a tert-butyl group is the cornerstone of synthesizing 1-(tert-butoxy)-4-nitrobenzene. Several etherification strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.

Williamson Ether Synthesis Approaches for Aryl Ethers

The Williamson ether synthesis is a long-standing and versatile method for preparing ethers. lscollege.ac.inwikipedia.org It typically involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of aryl ethers, a phenoxide is used as the nucleophile. vaia.com In the case of this compound, this would involve the reaction of a 4-nitrophenoxide salt with a tert-butyl halide.

However, the traditional Williamson synthesis faces limitations when dealing with tertiary alkyl halides like tert-butyl bromide. This is because the strongly basic alkoxide can promote elimination (E2) reactions over the desired substitution (SN2), leading to the formation of isobutylene (B52900) instead of the ether. masterorganicchemistry.comdoubtnut.com To circumvent this, the reaction can be adapted. For instance, using a less basic phenoxide and carefully controlling reaction conditions can favor substitution. The reaction is of broad scope and is widely used in both laboratory and industrial synthesis, remaining one of the simplest methods for preparing both symmetrical and asymmetrical ethers. lscollege.ac.inwikipedia.org

A typical laboratory procedure might involve conducting the reaction at temperatures between 50 to 100 °C, with reaction times ranging from 1 to 8 hours. lscollege.ac.in While laboratory syntheses generally achieve yields of 50–95%, industrial procedures can see near-quantitative conversion. lscollege.ac.in

O-Alkylation of Phenols with tert-Butyl Halides

Direct O-alkylation of phenols with tert-butyl halides presents another route to aryl tert-butyl ethers. This method can be achieved under various conditions, sometimes employing a catalyst. For instance, phenols can be O-alkylated with tert-butyl halides in the presence of pyridine (B92270) or aliphatic amines at room temperature. researchgate.net

A zinc-mediated method has also been reported for the selective O-tert-butylation of phenols. researchgate.net This approach uses zinc dust and an excess of t-butyl chloride and is notable for its mild conditions and selectivity for O-alkylation over C-alkylation. researchgate.net The reaction of phenol (B47542) and tert-butyl chloride in the presence of sodium hydrogen carbonate can be catalyzed by nickel(II) acetylacetonate (B107027) to yield the O-tert-butylated product. thieme-connect.de However, this method gives low yields with phenols containing strongly electron-withdrawing groups. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) Pathways of Activated Aryl Halides with tert-Alkoxides

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group in 4-nitrohalobenzenes. In this approach, an activated aryl halide reacts with a nucleophile, in this case, a tert-alkoxide.

The synthesis of this compound can be efficiently achieved by reacting an activated aryl halide, such as 4-nitrofluorobenzene or 4-chloronitrobenzene, with potassium tert-butoxide. The nitro group in the para position strongly activates the ring towards nucleophilic attack, facilitating the displacement of the halide by the tert-butoxide. This method is often preferred due to its high efficiency and the ready availability of the starting materials. The reaction of 1-chloro-4-nitrobenzene (B41953) with alkoxide ions in the corresponding alcohol often gives unsatisfactory yields, but the addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide can significantly improve the yield of the desired ether. researchgate.net

Transition Metal-Catalyzed and Transition-Metal-Free Etherification Methods

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a highly effective method for forming C-O bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the synthesis of aryl ethers. organic-chemistry.orgnih.gov This methodology allows for the coupling of aryl halides or triflates with alcohols. For the synthesis of aryl tert-butyl ethers, this involves the reaction of an aryl halide with a tert-alkoxide, catalyzed by a palladium complex. organic-chemistry.org These methods are particularly valuable for coupling unactivated aryl halides and can tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.net The use of air-stable dialkylphosphinobiphenyl ligands has been shown to be particularly effective in these reactions. organic-chemistry.org

Transition-metal-free approaches have also been developed. For instance, the arylation of tertiary alcohols with ortho-substituted diaryliodonium salts provides a metal-free route to tertiary alkyl aryl ethers, even those with significant steric hindrance. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. The synthesis of tert-butyl ethers can be significantly expedited using microwave irradiation. One reported method describes the synthesis of tert-butyl ethers from various alcohols and substituted phenols using tert-butyl bromide in the presence of basic lead carbonate as a catalyst, without a solvent. This protocol is noted for its rapid reaction times.

Another microwave-assisted, catalyst-free, and ligand-free method involves the coupling of nitroarenes and phenols to produce nonsymmetrical diaryl ethers. organic-chemistry.org This eco-friendly approach uses DMSO as the solvent and potassium carbonate as the base, achieving high yields in very short reaction times (8–11 minutes). organic-chemistry.org Microwave heating has also been used for the formation of aryl ethers by reacting aryl halides with alcohols in the presence of potassium tert-butoxide in DMSO. researchgate.net

Application of Phase Transfer Catalysis Systems in Ether Synthesis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org In ether synthesis, PTC can facilitate the reaction between a phenoxide (often generated in an aqueous phase with a base) and an alkyl halide (in an organic phase).

The synthesis of 1-butoxy-4-nitrobenzene, an analogue of this compound, has been successfully achieved using a multi-site phase-transfer catalyst (MPTC). nih.gov In this process, 4-nitrophenol (B140041) reacts with n-butyl bromide in the presence of aqueous potassium carbonate, catalyzed by the MPTC. nih.gov The use of ultrasound irradiation in conjunction with PTC can further enhance the reaction rate. nih.govresearchgate.net This methodology has been shown to be effective for various O-alkylation reactions. bcrec.idresearchgate.net The use of PTC is considered an environmentally friendly approach as it can increase yields, reduce reaction times, and eliminate the need for hazardous solvents. crdeepjournal.org

Data Tables

Table 1: Comparison of Synthetic Methodologies for Aryl tert-Butyl Ethers

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Williamson Ether Synthesis | Phenoxide, tert-butyl halide | 50-100 °C, 1-8 h lscollege.ac.in | Versatile, well-established lscollege.ac.inwikipedia.org | E2 elimination is a major side reaction with tertiary halides masterorganicchemistry.comdoubtnut.com |

| O-Alkylation of Phenols | Phenol, tert-butyl halide, catalyst (e.g., Zn, Ni(acac)₂) | Room temperature or mild heating researchgate.netthieme-connect.de | Mild conditions, selective O-alkylation researchgate.net | Can have low yields with deactivated phenols thieme-connect.de |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide, tert-alkoxide | Varies, often mild | High efficiency for activated substrates | Requires electron-withdrawing groups on the aryl halide |

| Transition Metal-Catalyzed Etherification | Aryl halide, tert-alkoxide, Pd catalyst, ligand | Varies, often 80-110 °C organic-chemistry.org | Broad substrate scope, tolerates functional groups organic-chemistry.orgresearchgate.net | Catalyst cost and removal can be an issue |

| Microwave-Assisted Synthesis | Phenol/nitroarene, tert-butyl source, base | Microwave irradiation, short reaction times (e.g., 8-11 min) organic-chemistry.org | Rapid, often high yields, eco-friendly organic-chemistry.org | Requires specialized equipment |

| Phase Transfer Catalysis | Phenol, alkyl halide, base, phase transfer catalyst | Biphasic system, often with sonication nih.gov | Environmentally friendly, enhanced reaction rates crdeepjournal.orgnih.gov | Catalyst may be required |

Role of Nitrophenyl Moieties as Leaving Groups in Chemical Transformations

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comdiva-portal.org In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The presence of one or more nitro groups, particularly at the ortho and para positions relative to the leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. masterorganicchemistry.comdiva-portal.orgresearchgate.net

The efficiency of the leaving group is a critical factor in SNAr reactions. While halogens are common leaving groups, the nitro group itself can also act as a leaving group in some instances. nih.gov The general order of leaving group ability in activated SNAr reactions is F > NO₂ > Cl ≈ Br > I. nih.gov This highlights the significant role that nitrophenyl moieties play in enabling the formation of new bonds to aromatic rings.

Reaction Mechanisms and Chemical Transformations of 1 Tert Butoxy 4 Nitrobenzene

Mechanistic Investigations of Ether Cleavage

The cleavage of the ether linkage in 1-(tert-butoxy)-4-nitrobenzene is a significant transformation, often proceeding through acid-catalyzed or reductive pathways.

Acid-Catalyzed De-tert-butylation Mechanisms

The acid-catalyzed cleavage of the tert-butyl group from this compound is a classic example of de-tert-butylation. This reaction is facilitated by the stability of the resulting tert-butyl carbocation. Under acidic conditions, the ether oxygen is protonated, creating a good leaving group. The subsequent departure of the tert-butyl group as a stable tertiary carbocation is the key step in this process. masterorganicchemistry.comacs.org This carbocation can then be trapped by a nucleophile or undergo elimination. The reverse of a Friedel-Crafts alkylation, this process can be driven to completion under forcing conditions with strong acid. masterorganicchemistry.com The stability of the tert-butyl cation makes the tert-butyl group removable under such conditions. masterorganicchemistry.com

The general mechanism for acid-catalyzed ether cleavage involves the following steps:

Protonation of the ether oxygen by an acid catalyst.

Formation of a carbocation and an alcohol (in this case, 4-nitrophenol).

Reaction of the carbocation with a nucleophile or elimination to form an alkene.

Research into the acid-catalyzed cleavage of aryl-ether linkages, particularly in the context of lignin (B12514952) depolymerization, has provided detailed mechanistic insights that are applicable to simpler model compounds like this compound. acs.org

Reductive Cleavage Strategies of Aryl tert-Butyl Ethers

Reductive cleavage offers an alternative method for breaking the C–O bond in aryl tert-butyl ethers. Recent advancements have led to the development of nickel-based catalytic systems that can achieve this transformation without the need for an external reductant. rsc.org In these systems, the alkoxy group of the substrate itself serves as an internal source of hydrogen. rsc.org This approach offers unique chemoselectivity, allowing for the reduction of an alkoxy group in the presence of other functional groups like alkenes and ketones. rsc.org

While direct studies on the reductive cleavage of this compound using these specific nickel catalysts are not extensively detailed in the provided context, the general principles of reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates suggest that converting the amide to an acylcarbamate can facilitate cleavage by mild reducing agents like sodium borohydride. scispace.comrsc.org This two-step procedure allows for the cleavage of otherwise stable amide bonds under mild conditions. scispace.comrsc.org

Electrophilic Aromatic Substitution Reactivity Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgmsu.edu The outcome of these reactions is governed by the electronic and steric properties of the existing substituents.

Regioselectivity and Steric Hindrance Effects of the tert-Butoxy (B1229062) and Nitro Groups

The regioselectivity of electrophilic aromatic substitution on this compound is a consequence of the directing effects of the two substituents. The tert-butoxy group is an activating group and an ortho-, para-director, while the nitro group is a deactivating group and a meta-director. wikipedia.orglumenlearning.com

The bulky tert-butyl group introduces significant steric hindrance, which can influence the position of electrophilic attack. numberanalytics.comvedantu.com This steric hindrance primarily disfavors substitution at the positions ortho to the tert-butoxy group. lumenlearning.commasterorganicchemistry.com For instance, in the nitration of tert-butylbenzene, the increased bulk of the tert-butyl group hinders attack at the ortho-sites, leading to a higher proportion of the para-substituted product. lumenlearning.comlibretexts.org

The interplay between electronic directing effects and steric hindrance dictates the final product distribution. While the tert-butoxy group directs incoming electrophiles to the ortho and para positions, the steric bulk of the tert-butyl moiety makes the ortho positions less accessible. vedantu.com

Influence of Nitro Group Deactivation and tert-Butoxy Group Activation on Aromatic Substitution

The reactivity of the aromatic ring in this compound towards electrophiles is a balance between the activating effect of the tert-butoxy group and the deactivating effect of the nitro group. wikipedia.orgquora.com

tert-Butoxy Group (Activating): The oxygen atom of the tert-butoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more nucleophilic. libretexts.org This donation stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.orglibretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

Nitro Group (Deactivating): The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.comlibretexts.org This deactivation is significant, and compounds like nitrobenzene (B124822) undergo nitration millions of times slower than benzene. libretexts.org Deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on this compound is a plausible transformation, particularly due to the presence of the electron-withdrawing nitro group. The nitro group activates the aromatic ring towards attack by nucleophiles, especially at the ortho and para positions. msu.edursc.orgmasterorganicchemistry.com

In the case of this compound, the nitro group would activate the positions ortho and para to itself for nucleophilic attack. However, the position para to the nitro group is occupied by the tert-butoxy group. Therefore, nucleophilic attack would be directed to the carbons ortho to the nitro group.

Studies on related compounds have shown that alkoxy groups can act as leaving groups in SNAr reactions. For example, the reaction of 2,4-dimethoxynitrobenzene with the bulky sodium t-butoxide nucleophile resulted in the selective displacement of the ortho-methoxy group. bwise.kr This suggests that under appropriate conditions, the tert-butoxy group in this compound could potentially be displaced by a strong nucleophile, although this would be an ipso-substitution at the carbon bearing the tert-butoxy group.

However, some studies have reported that this compound can be unreactive under certain nucleophilic aromatic substitution conditions. rsc.org For instance, in an oxidative nucleophilic alkoxylation reaction, this compound was found to be unreactive. rsc.org The reaction of potassium tert-butoxide with nitrobenzene has been shown to produce tert-butoxynitrobenzenes. researchgate.net

The feasibility and outcome of nucleophilic aromatic substitution on this compound are therefore highly dependent on the specific nucleophile, solvent, and reaction conditions employed.

Reactivity with Various Nucleophiles in SNAr Contexts

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for electron-deficient aromatic compounds. d-nb.info The reaction typically involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. For a substitution to occur, the aromatic ring must be activated by at least one potent electron-withdrawing group. colby.edursc.org

In the case of this compound, the tert-butoxy group itself is not a conventional leaving group under typical SNAr conditions, unlike halogens. However, the compound serves as a model to understand how nucleophiles might interact with a nitro-activated ring. The reaction of various nucleophiles with structurally similar nitroarenes, such as 1-chloro-4-nitrobenzene (B41953), provides insight into the potential reactivity. For instance, reactions of 1-chloro-4-nitrobenzene with alkoxides yield the corresponding alkyl 4-nitroaryl ethers. researchgate.net Similarly, a range of fluoro(hetero)aromatics react with alcohol nucleophiles to form aryl ethers in good to excellent yields. acs.org

While the tert-butoxy group is a poor leaving group, the substitution of other groups on the ring is feasible. The reaction of nitrobenzene with potassium tert-butoxide in tetrahydrofuran (B95107), for example, produces tert-butoxynitrobenzenes, demonstrating the role of the tert-butoxide ion as a potent nucleophile in these systems. researchgate.net

Table 1: Hypothetical SNAr Reactions on a 4-Nitroaryl System with a Leaving Group (LG)

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-4-nitrobenzene |

| Amine | Methylamine (CH₃NH₂) | N-Methyl-4-nitroaniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Nitrophenyl phenyl sulfide |

Role of the Nitro Group in SNAr Activation

The nitro group is paramount to the feasibility of SNAr reactions on the benzene ring. rsc.org It functions as a powerful activating group through both inductive and resonance effects. The generally accepted mechanism for SNAr proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex intermediate. harvard.edu

Reductive Transformations of the Nitro Group to Other Nitrogen-Containing Functional Groups

The nitro group of this compound is readily susceptible to reduction, providing a synthetic pathway to various other nitrogen-containing functional groups. rsc.org The complete reduction of the nitro group yields the corresponding primary amine, 4-(tert-butoxy)aniline. This transformation is one of the most widely used methods for generating amine-containing compounds from nitroarenes. rsc.org

Several methodologies can achieve this reduction:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst.

By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to achieve partial reduction to intermediate oxidation states, such as the corresponding nitrosobenzene (B162901) or phenylhydroxylamine derivatives. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Product from this compound |

|---|---|

| H₂, Pd/C | 4-(tert-Butoxy)aniline |

| Fe, HCl | 4-(tert-Butoxy)aniline |

| SnCl₂, HCl | 4-(tert-Butoxy)aniline |

| Na₂S₂O₄ | 4-(tert-Butoxy)aniline |

Exploration of Radical Reaction Pathways Involving the Nitroaromatic Moiety

Beyond ionic pathways, the nitroaromatic system of this compound can participate in radical reactions. Nitro-containing compounds can serve as precursors for the synthesis of amines, oximes, and other molecules through radical-initiated pathways. researchgate.net

A key step in these pathways is the formation of a nitro radical anion. Nitroarenes can accept a single electron from a suitable donor to form this radical anion species. researchgate.net For instance, the reaction between potassium tert-butoxide and nitrobenzene can proceed via a single-electron transfer (SET) mechanism. researchgate.net This process initiates the formation of a nitrobenzene radical anion. researchgate.net

Once formed, this radical anion can undergo various transformations. For example, under electrochemical reduction conditions, nitroarenes can be converted into aryl radicals. rsc.org These highly reactive intermediates can then be trapped by other reagents in the system, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This approach has been used for the cyanation and borylation of the aromatic ring, where the nitro group is ultimately replaced. rsc.org The tert-butoxyl radical, which can be generated from tert-butoxide, is also known to participate in radical reactions, typically through hydrogen atom abstraction (HAT) or β-scission. princeton.edu

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(tert-Butoxy)-4-nitrobenzene exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration of the N-O bond typically appears in the region of 1500-1530 cm⁻¹, while the symmetric stretching vibration is observed around 1340-1350 cm⁻¹. The presence of the tert-butyl group is indicated by C-H stretching vibrations around 2950-3000 cm⁻¹ and bending vibrations near 1370 cm⁻¹ and 1395 cm⁻¹. The C-O stretching of the ether linkage is typically found in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1515 | Asymmetric Stretch | Nitro (-NO₂) |

| ~1345 | Symmetric Stretch | Nitro (-NO₂) |

| ~1240 | Stretch | C-O (Ether) |

| ~1600, ~1480 | Stretch | Aromatic C=C |

| ~850 | Bend (out-of-plane) | p-disubstituted benzene (B151609) |

Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, in conjugation with the benzene ring, results in a significant absorption in the UV region. A study on the reduction of nitrobenzene (B124822) showed a characteristic peak for the nitro group at 273 nm. researchgate.net Another source indicates an absorption maximum for a related compound, p-nitro-t-butylbenzene, which provides insight into the electronic structure. science-softcon.de

The main absorption band is typically observed in the range of 250-300 nm, corresponding to the π → π* transition of the aromatic system. The electron-donating tert-butoxy (B1229062) group and the electron-withdrawing nitro group create a "push-pull" system, which can lead to a red shift (shift to longer wavelength) of this absorption band compared to unsubstituted benzene. A weaker n → π* transition associated with the nitro group may also be observed at a longer wavelength.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. youtube.com

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (195.22 g/mol ). bldpharm.com A prominent fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z [M-15]. Another characteristic fragmentation is the loss of the entire tert-butyl group, leading to a peak corresponding to the 4-nitrophenoxy cation. Further fragmentation of the nitroaromatic portion can also be observed. The NIST WebBook provides mass spectral data for the related compound 1-tert-butyl-4-nitrobenzene, which shows a top peak at m/z 164 and a second highest at m/z 136, illustrating a typical fragmentation pattern for such structures. nih.govnist.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 195 | [M]⁺ (Molecular Ion) |

| 180 | [M - CH₃]⁺ |

| 139 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The relative intensities of the peaks can provide further structural information.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a specific "fingerprint" for a given compound. horiba.com This method is particularly useful for the structural elucidation of this compound by identifying its characteristic vibrational modes. The Raman spectrum of a molecule is unique and can be used for identification and to assess purity. mdpi.com

The key vibrational modes for this compound involve the nitro group (NO₂), the tert-butyl group (C(CH₃)₃), and the benzene ring. The nitroaromatic compounds typically exhibit characteristic symmetric and asymmetric stretching vibrations of the NO₂ group. capes.gov.br For nitroaromatic compounds, the symmetric NO₂ stretching vibration is often observed in the range of 1360 cm⁻¹, while the asymmetric stretch appears around 1560 cm⁻¹. enea.it

The tert-butyl group has several characteristic vibrations. The C-C skeletal stretches of a quaternary carbon atom are typically found in the 1200-1255 cm⁻¹ region. researchgate.net Additionally, CH₃ rocking frequencies characteristic of the tert-butyl group appear around 920 cm⁻¹. researchgate.net The benzene ring itself contributes to the spectrum with ring breathing modes and C-H stretching and bending vibrations. researchgate.net The C-C inter-ring stretching mode coupled with a C-H bending mode is expected around 1220 cm⁻¹, and the phenyl ring breathing mode is anticipated near 1330 cm⁻¹. researchgate.net A FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.govnih.gov

A comprehensive analysis of the Raman spectrum allows for the unambiguous identification of this compound and can be used to distinguish it from its isomers and related nitroaromatic compounds. researchgate.net

Table 1: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1560 | NO₂ asymmetric stretching |

| ~1360 | NO₂ symmetric stretching enea.it |

| ~1330 | Phenyl ring breathing mode researchgate.net |

| ~1240-1250 | C-C skeletal stretching (tert-butyl group) researchgate.net |

| ~1220 | C-C inter-ring stretching coupled with C-H bending researchgate.net |

This table is generated based on typical vibrational frequencies for the functional groups present in the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable to synthetic pathways)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. arxiv.org While this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum, it can be a crucial starting material in the synthesis of chiral derivatives. chemicalbook.com The introduction of a chiral center or an element of planar or axial chirality into a molecule derived from this compound would make it amenable to analysis by CD spectroscopy. rsc.orgresearchgate.net

For instance, if this compound were used in a synthetic route to produce a chiral product, CD spectroscopy would be an indispensable tool for:

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum with theoretical calculations or with the spectra of known compounds, the absolute configuration (R or S) of the chiral centers can often be determined. researchgate.net

Studying Conformation: CD spectroscopy is sensitive to the three-dimensional structure of molecules, providing insights into the preferred conformations of chiral derivatives in solution.

A synthetic pathway could involve, for example, the asymmetric reduction of the nitro group to a chiral amine, or the introduction of a chiral substituent onto the aromatic ring. The resulting chiral nitroaromatic or aminoaromatic compounds would exhibit characteristic Cotton effects in their CD spectra. These signals, which can be positive or negative, arise from the electronic transitions within the chromophoric parts of the molecule, such as the nitro-substituted benzene ring. frontiersin.org

The synthesis of novel chiral materials, such as axially chiral bicarbazoles, has utilized derivatives of 1-(tert-butyl)-4-iodobenzene, a related compound, demonstrating the potential for creating chiroptically active molecules from such precursors. rsc.org Should a chiral derivative of this compound be synthesized, its chiroptical properties would be of significant interest.

Table 2: Hypothetical Application of CD Spectroscopy to a Chiral Derivative of this compound

| Wavelength (nm) | Type of Transition | Information Gained |

|---|---|---|

| 300-400 | π-π* (nitroaromatic chromophore) | Sign of Cotton effect can help determine absolute configuration. frontiersin.org |

This table is hypothetical and illustrates the potential application of CD spectroscopy if a chiral derivative were synthesized.

Computational Chemistry and Theoretical Studies on 1 Tert Butoxy 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is instrumental in calculating a molecule's properties to predict its stability and reactivity. For 1-(tert-butoxy)-4-nitrobenzene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G, would provide a detailed understanding of its electronic characteristics. nih.gov

The molecule features a benzene (B151609) ring with two substituents exerting opposing electronic effects: the tert-butoxy (B1229062) group (-O-C(CH₃)₃) is a strong electron-donating group via resonance and induction, while the nitro group (-NO₂) is a powerful electron-withdrawing group. DFT calculations would quantify these effects by mapping the electron density distribution and the molecular electrostatic potential (MEP). The MEP would highlight electron-rich regions (likely around the oxygen of the tert-butoxy group and the ortho positions) and electron-poor regions (around the nitro group and the ipso-carbon), indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net In para-substituted nitrobenzenes, the LUMO energy has been shown to correlate linearly with reduction potentials. researchgate.net By calculating these values, the chemical reactivity, kinetic stability, and electron affinity of this compound can be predicted. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; related to electron affinity. researchgate.net |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 1.7 eV | Energy released when an electron is added; relates to behavior as an oxidizing agent. researchgate.net |

| Ionization Potential | 8.2 eV | Energy required to remove an electron; relates to behavior as a reducing agent. |

Note: These values are illustrative and would be determined via specific DFT calculations.

Studies on other substituted nitrobenzenes have shown that the nature and position of substituents significantly influence decomposition pathways and energies. acs.org DFT could similarly be used to model the bond dissociation energy of the C-N bond in this compound, providing insight into its thermal stability.

Molecular Electron Density Theory (MEDT) for Elucidating Reaction Pathway Mechanisms

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs chemical reactions. mdpi.com This theory analyzes the changes in electron density along a reaction pathway to provide a rigorous understanding of the molecular mechanism. mdpi.comluisrdomingo.com

For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), MEDT would be employed to analyze the flow of electron density between the reactants. mdpi.com A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net charge transferred from the nucleophile to the electrophile at the transition state. A high GEDT value indicates a highly polar reaction mechanism.

The reactivity of aromatic compounds in various reactions has been successfully explained using MEDT. rsc.orgrsc.org For this compound, the electron-withdrawing nitro group makes the aromatic ring highly electrophilic and thus susceptible to nucleophilic attack. An MEDT study would involve:

Analysis of Reactants: Calculating conceptual DFT indices like the global electrophilicity (ω) index for the nitroaromatic compound and the nucleophilicity (N) index for the attacking reagent. This helps to understand the polar nature of the reaction.

Bonding Evolution Theory (BET): Analyzing the topological changes of the electron localization function (ELF) along the reaction coordinate. This allows for a detailed description of bond formation and breaking, revealing whether the mechanism is concerted or stepwise and synchronous or asynchronous. For an SNAr reaction, BET would show the precise sequence of C-nucleophile bond formation and C-leaving group bond cleavage.

By applying MEDT, a more profound insight into the reaction mechanisms of this compound can be achieved, moving beyond simple frontier molecular orbital (FMO) theory. aip.org

Transition State Modeling and Energy Profile Calculations for Kinetic and Thermodynamic Understanding

Understanding the kinetics and thermodynamics of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling is a vital tool for locating and analyzing these fleeting structures. rsc.org

For reactions involving this compound, such as SNAr, DFT calculations can model the geometry and energy of the transition state. rsc.orgresearchgate.net In an SNAr reaction, the mechanism can be either a two-step process involving a stable Meisenheimer complex intermediate or a concerted process with a single transition state. semanticscholar.orgharvard.edu Computational modeling can distinguish between these pathways by searching for intermediates and transition states on the potential energy surface.

By calculating the energies of the reactants, transition states, intermediates (if any), and products, a complete reaction energy profile can be constructed. This profile provides critical kinetic and thermodynamic data:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state, which determines the reaction rate. Lower activation energy implies a faster reaction.

Reaction Energy (ΔG_r): The energy difference between the reactants and the products, which determines the thermodynamic favorability of the reaction. A negative value indicates a spontaneous reaction.

For instance, in a substitution reaction, one could model the attack of a nucleophile at different positions on the aromatic ring to determine the regioselectivity. The calculated activation energies for each pathway would reveal the most likely product.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +18.5 | Transition state for the formation of the Meisenheimer intermediate. |

| Meisenheimer Intermediate | +5.2 | A stable intermediate where the nucleophile has added to the ring. |

| Transition State 2 (TS2) | +12.0 | Transition state for the departure of the leaving group. |

| Products | -10.0 | Substituted product + Leaving group |

Note: This table illustrates a hypothetical two-step SNAr mechanism.

Such calculations provide a quantitative understanding of why certain reactions are favored over others, offering predictive power for designing new synthetic routes. rsc.org

Conformational Analysis and Investigation of Steric Effects on Reactivity

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms (conformations), is critical to its reactivity. ucalgary.ca The this compound molecule has conformational flexibility primarily around the C(phenyl)-O and O-C(tert-butyl) single bonds.

A conformational analysis, typically performed using molecular mechanics or DFT methods, would involve rotating these bonds to map the potential energy surface and identify the most stable (lowest energy) conformer. For tert-butoxybenzene, the orientation of the bulky tert-butyl group relative to the plane of the benzene ring is key. The lowest energy conformation likely involves a staggered arrangement to minimize steric strain. nist.gov

The tert-butyl group is exceptionally bulky, and its primary influence on reactivity is through steric hindrance. researchgate.net This steric effect can:

Control Regioselectivity: The bulkiness of the tert-butyl group, while not directly attached to the ring, is transmitted through the oxygen atom. It can hinder the approach of reagents to the ortho positions (positions 2 and 6), potentially favoring reactions at the meta positions (positions 3 and 5), even though these positions are less electronically activated by the nitro group. Computational studies on related sterically crowded molecules have shown that steric effects can override electronic preferences. rsc.org

Influence Reaction Rates: Steric hindrance can slow down reaction rates by making the transition state more crowded and energetically unfavorable.

Affect Molecular Geometry: The steric repulsion between the tert-butyl group and the ortho-hydrogens of the benzene ring can influence the planarity of the molecule, potentially causing the nitro group or the entire tert-butoxy group to twist out of the plane of the ring. Such a twist would disrupt π-conjugation, altering the electronic properties and reactivity of the molecule. nih.gov

Computational models can quantify these steric interactions and predict their impact on the molecule's preferred shape and chemical behavior. brynmawr.eduresearchgate.net

In Silico Studies of Molecular Interactions in Chemical Processes (e.g., reagent-substrate interactions)

In silico methods, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org While often used in drug discovery to model the interaction of a ligand with a protein's active site, the principles can be applied to any reagent-substrate interaction. researchgate.netacs.org

For this compound, molecular docking could be used to study its interaction with various chemical species, such as:

A Catalyst: Modeling how the molecule binds to the active site of a catalyst could explain the efficiency and selectivity of a catalyzed reaction.

A Biological Receptor: If investigating potential biological activity, docking the molecule into the binding site of an enzyme (like DNA gyrase B, a target for some nitroaromatic antibiotics) or a receptor would predict its binding affinity and mode. semanticscholar.orgnih.gov

The docking process generates a "docking score," which estimates the binding free energy of the complex. A lower (more negative) score typically indicates a more stable interaction. The analysis also reveals the specific intermolecular forces responsible for binding, such as hydrogen bonds, π-π stacking, and van der Waals interactions.

Table 3: Hypothetical Molecular Docking Results against a Target Enzyme

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Intermolecular Interactions |

| This compound | -7.2 | Asp73, Gly77, Arg76 | Hydrogen bond with Asp73 (via nitro group); van der Waals interactions with Gly77. |

| Reference Inhibitor | -8.5 | Asp73, Ile78, Arg76 | Hydrogen bond with Asp73; Pi-Alkyl interaction with Ile78. |

Note: This table provides an illustrative example of data obtained from a molecular docking simulation.

These in silico studies provide a molecular-level rationale for observed interactions and can guide the design of new molecules with enhanced reactivity or specific biological functions.

Applications and Derivatization in Advanced Organic Synthesis

Role as a Synthetic Intermediate in Multistep Organic Syntheses

1-(tert-Butoxy)-4-nitrobenzene serves as a crucial intermediate in various multistep synthetic sequences. Its primary value lies in the differential reactivity of its two functional groups, which allows for sequential modifications. The nitro group can be readily transformed into an amino group, yielding 4-(tert-butoxy)aniline. This aniline (B41778) derivative is a valuable precursor in numerous synthetic pathways, including automated, multi-step flow synthesis systems designed for the rapid generation of compound libraries. durham.ac.ukrsc.org

In such systems, anilines are converted into aryl azides, which are then used as building blocks for further reactions. durham.ac.uk The ability to handle potentially hazardous intermediates like azides in a contained, small-volume flow reactor enhances safety, a significant advantage in multistep synthesis. rsc.org The presence of the tert-butoxy (B1229062) group provides a latent hydroxyl functionality that can be unmasked in a later synthetic step, adding to the compound's strategic importance. This staged functional group manipulation is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler, readily available starting materials. lumenlearning.com

Strategies for Functional Group Interconversion and Derivatization of the Aromatic Ring

The synthetic utility of this compound is greatly expanded by the array of possible functional group interconversions. The nitro and tert-butoxy groups can be selectively modified, and their electronic influence on the aromatic ring can be harnessed to direct further substitutions.

The most common and synthetically valuable transformation is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation or by using reducing metals in an acidic medium. msu.edu This conversion is fundamental as it transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho/para-directing amino group, thereby altering the reactivity and regioselectivity of the aromatic ring for subsequent electrophilic substitution reactions. lumenlearning.commsu.edu

Conversely, the tert-butoxy group, which is an ether linkage, can be cleaved under acidic conditions to reveal a phenolic hydroxyl group. wikipedia.org This deprotection step is often accomplished using strong acids like trifluoroacetic acid or hydrogen bromide. wikipedia.orgorganic-chemistry.org The resulting 4-nitrophenol (B140041) is itself a versatile intermediate. These key transformations allow chemists to strategically plan synthetic routes where the order of reactions dictates the final substitution pattern on the aromatic ring. lumenlearning.com

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Impact on Aromatic Ring |

| Nitro (-NO₂) | H₂, Catalyst (e.g., Pd/C); or Metal/Acid (e.g., Sn/HCl) | Amino (-NH₂) | Changes from deactivating, meta-directing to activating, ortho/para-directing. msu.edu |

| tert-Butoxy (-OC(CH₃)₃) | Strong Acid (e.g., TFA, HBr, 4N HCl) | Hydroxyl (-OH) | Cleaves the protecting group, yielding a phenol (B47542). wikipedia.orgorganic-chemistry.org |

These interconversions are central to using this compound as a flexible scaffold in organic synthesis.

Utilization in Protecting Group Chemistry for Hydroxyl Functionalities in Complex Molecules

In the context of complex molecule synthesis, protecting functional groups from unwanted reactions is a critical strategy. organic-chemistry.org The tert-butoxy group of this compound serves as an effective protecting group for the phenolic hydroxyl functionality. Specifically, it is a type of tert-butyl ether, which is valued for its stability across a wide range of reaction conditions, particularly those involving bases and nucleophiles. wikipedia.orgresearchgate.net

This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected phenol. organic-chemistry.org For example, the tert-butoxy group is resistant to many basic conditions that might be used for ester hydrolysis or for the deprotection of other groups like the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgorganic-chemistry.org

The key feature of the tert-butyl ether protecting group is its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org This acid-lability provides a reliable method for deprotection at a desired stage of the synthesis. This type of selective deprotection is a cornerstone of "orthogonal protection" strategies, where multiple protecting groups with different cleavage conditions are used in the same molecule, allowing for one group to be removed without affecting the others. wikipedia.orgorganic-chemistry.org

| Condition | Stability of tert-Butyl Ether | Rationale |

| Strong Acid (e.g., TFA, HCl) | Labile | The ether oxygen is protonated, followed by elimination of the stable tert-butyl cation. wikipedia.org |

| Strong Base (e.g., NaOH, LDA) | Stable | Resistant to nucleophilic attack due to steric hindrance and lack of an acidic proton. researchgate.net |

| Catalytic Hydrogenation | Stable | The C-O ether bond is not typically cleaved under these conditions. msu.edu |

| Oxidizing/Reducing Agents | Generally Stable | Stable to many common oxidants and reductants that target other functional groups. msu.edu |

Precursor in the Synthesis of Diverse Organic Scaffolds and Heterocyclic Compounds

The transformation of this compound into key intermediates, particularly 4-(tert-butoxy)aniline, positions it as a valuable precursor for a wide range of organic scaffolds and heterocyclic compounds. Heterocyclic chemistry is a vast field of organic chemistry, as these ring systems are found in a large number of biologically active molecules. researchgate.net

One notable application is in the synthesis of substituted triazoles. For instance, 4-(tert-butoxy)aniline can undergo diazotization with reagents like tert-butyl nitrite, followed by an in-situ reaction with a suitable partner. durham.ac.uk In a documented automated flow synthesis, aniline derivatives are converted to aryl azides and subsequently reacted with malononitrile (B47326) to produce 5-amino-4-cyano-1,2,3-triazoles in good yield and purity. durham.ac.uk

Furthermore, aniline derivatives are common starting materials for building larger heterocyclic systems such as quinolines, indoles, and benzodiazepines. rsc.org For example, syntheses of substituted quinolines often involve the condensation of anilines with β-ketoesters or other dicarbonyl compounds. By using 4-(tert-butoxy)aniline derived from this compound, chemists can introduce a protected hydroxyl group into the final heterocyclic structure, which can be deprotected later for further functionalization or to serve as a key pharmacophore.

Development of New Reagents and Catalysts Utilizing the this compound Moiety

While this compound is primarily used as a synthetic intermediate, the nitroarene moiety itself possesses reactivity that can be harnessed for the development of new chemical tools. Research has shown that photoexcited nitroarenes can act as powerful reagents in their own right. acs.org

Specifically, photoexcited nitroarenes can serve a bifunctional role as both a C-H bond activator and an oxygen atom source, enabling challenging reactions such as the anaerobic hydroxylation of aliphatic systems. acs.org This approach is atom-economical as the nitroarene is the sole mediator of the reaction. acs.org The this compound moiety, with its specific electronic and steric properties, could be explored within this context to develop novel photochemical reagents with tailored reactivity and selectivity. The tert-butoxy group can influence the photophysical properties of the nitroarene system and the stability of any radical intermediates formed during the reaction.

Contributions to Prodrug Design Components via Chemical Modification

Prodrug design is a strategy used to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or lack of site-specificity. mdpi.comnih.gov This involves covalently attaching a "promoiety" to the active drug, which is later cleaved in the body to release the parent molecule. mdpi.com The chemical functionalities present in and derived from this compound make it a potential component in the rational design of such promoieties.

Through the functional group interconversions discussed previously (Section 6.2), this compound can be modified to present either a nucleophilic amino group (via nitro reduction) or a phenolic hydroxyl group (via ether cleavage). msu.eduorganic-chemistry.org These groups are ideal handles for covalently linking to a drug molecule, typically through the formation of an amide or ester bond, respectively. ijper.org

The tert-butylphenyl portion of the molecule can then act as a lipophilic carrier to enhance the drug's ability to cross cell membranes, potentially improving oral absorption. nih.gov The specific chemical linkage would be designed to be cleaved by enzymes in the body, such as esterases or amidases, to release the active drug. ijper.org

| Derived Functional Group | Potential Linkage to Drug | Purpose in Prodrug Design |

| Amino (-NH₂) | Amide bond | Forms a stable but enzymatically cleavable linkage to a drug's carboxylic acid group. ijper.org |

| Hydroxyl (-OH) | Ester or Carbonate bond | Forms a common, often hydrolytically labile, linkage to a drug's carboxylic acid or chloroformate group. ijper.org |

| Aryl Ring | N/A | Can serve as a lipophilic spacer or carrier to improve membrane permeability. nih.gov |

By modifying the this compound scaffold, chemists can create tailored promoieties for use in advanced prodrug strategies.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways for Enhanced Sustainability

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 1-(tert-butoxy)-4-nitrobenzene, future research is actively exploring greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Traditional synthesis methods often involve harsh conditions and the use of stoichiometric amounts of reagents that are not environmentally friendly. researchgate.net To address these challenges, researchers are investigating several innovative approaches:

Solid-Supported Reagents and Catalysts: The use of solid-supported reagents and catalysts, such as zeolites, offers a promising alternative to conventional methods. researchgate.net These materials can enhance regioselectivity due to their defined pore structures and can often be recycled and reused, which offers considerable economic and environmental advantages. researchgate.netresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and ultrasound are being explored to accelerate reaction rates and improve yields. researchgate.netsemanticscholar.org These techniques can lead to significant energy savings compared to conventional heating methods. researchgate.net

Eco-Compatible Catalysts: The development of eco-compatible catalysts, such as Erbium(III) triflate [Er(OTf)3], presents a green approach for the formation of tert-butyl ethers. organic-chemistry.org These catalysts can be recovered and reused multiple times without a significant loss of activity. organic-chemistry.org

Solvent-Free and Green Solvent Systems: Conducting reactions in solvent-free conditions or using environmentally friendly solvents like water, ionic liquids, or bio-derived solvents such as cyclopentyl methyl ether (CPME) can dramatically reduce the environmental footprint of the synthesis. semanticscholar.orgepa.gov

Exploration of Novel Catalytic Transformations for Improved Efficiency and Selectivity

Catalysis plays a pivotal role in chemical synthesis, and the development of novel catalytic systems for the synthesis and transformation of this compound is a key area of future research. The goal is to achieve higher efficiency, greater selectivity, and milder reaction conditions.

Current research is focused on several promising catalytic strategies:

Phase-Transfer Catalysis (PTC): Multi-site phase-transfer catalysts (MPTC) have demonstrated effectiveness in the synthesis of related butoxybenzene (B75284) derivatives. researchgate.net This technique is particularly useful for reactions involving immiscible reactants and can lead to enhanced reaction rates and product yields under heterogeneous conditions. researchgate.net

Transition-Metal Nanoparticles: Transition-metal nanoparticles, particularly those of palladium, are being investigated for their catalytic activity in various organic transformations, including cross-coupling reactions. wiley.com These catalysts can be highly active and reusable, offering a sustainable approach to synthesis. wiley.com

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For instance, organoboron acids have shown potential as catalysts for a variety of reactions, including etherification. researchgate.net These metal-free catalysts are often less toxic and more stable than their organometallic counterparts.

Palladium-Catalyzed Synthesis: Palladium-catalyzed methods have been developed for the synthesis of aryl tert-butyl ethers from aryl bromides or chlorides. organic-chemistry.org Future work will likely focus on expanding the substrate scope and improving the catalyst's performance with less reactive starting materials.

The exploration of these novel catalytic systems is expected to lead to more efficient and selective methods for preparing and functionalizing this compound, opening up new possibilities for its use in complex molecule synthesis.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production methods, including improved safety, better heat and mass transfer, and the potential for process automation and intensification. acs.orgacs.org The integration of the synthesis of this compound into flow chemistry systems is a promising avenue for future research.

Key benefits of adopting flow chemistry for this compound include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which minimizes the risks associated with highly reactive or hazardous materials. mdpi.com

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. acs.orgrsc.org For example, reactions that are sluggish in batch can be accelerated by operating at elevated temperatures and pressures in a continuous flow reactor. acs.org

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the system for a longer duration or using parallel reactors. acs.org

The development of a continuous flow process for this compound would represent a significant advancement in its manufacturing, making it a more sustainable and economically viable process. acs.orgrsc.org

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling can provide valuable insights into its reactivity and guide the design of new materials and synthetic pathways.

Future research in this area will likely focus on:

Predicting Reactivity and Regiochemistry: Density Functional Theory (DFT) calculations can be used to predict the regiochemistry of electrophilic substitution reactions on the this compound ring system. This can help in designing selective synthetic routes to desired products.

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of catalytic reactions involved in the synthesis and transformation of this compound. univ-soukahras.dz This knowledge can be used to optimize reaction conditions and design more efficient catalysts.

Designing Novel Materials: By modeling the electronic and structural properties of molecules containing the this compound moiety, researchers can design new materials with specific properties, such as nonlinear optical materials or novel polymers. univ-soukahras.dz

Toxicity Prediction: Computational methods can also be employed to predict the toxicological properties of this compound and its derivatives, which is a crucial aspect of green chemistry and drug development. nanobioletters.com

The synergy between experimental work and advanced computational modeling will be instrumental in accelerating the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(tert-Butoxy)-4-nitrobenzene, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation, where tert-butyl alcohol reacts with a nitro-substituted benzene derivative (e.g., 4-nitrophenol) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions and controlled temperatures (e.g., 0–5°C for exothermic reactions) are critical to minimize side products .

- Optimization : Yield improvements involve catalyst screening (e.g., FeCl₃ for milder conditions) and solvent selection (e.g., dichloromethane for better solubility). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods or closed systems to avoid inhalation of dust/vapors. Install safety showers and eye-wash stations .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) during powder handling .

- Storage : Store in airtight containers away from oxidizing agents due to the nitro group’s potential reactivity .

Q. How is this compound characterized post-synthesis?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., tert-butoxy group at δ 1.3 ppm for -C(CH₃)₃) .

- IR Spectroscopy : Identify nitro (N-O stretch at ~1520 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy group influence substitution reactions in this compound?

- Steric Hindrance : The bulky tert-butoxy group reduces electrophilic substitution at the para position, directing reactions (e.g., nitration, halogenation) to meta positions or requiring harsher conditions .

- Electronic Effects : The nitro group’s strong electron-withdrawing nature deactivates the ring, necessitating catalysts (e.g., Pd/C) for reductions or nucleophilic substitutions .

Q. How can crystallographic data resolve contradictions in structural assignments of derivatives?

- X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., distinguishing nitro group orientation) by providing precise bond lengths and angles. For example, crystallography of 1-(4-methoxyphenoxy)-4-nitrobenzene confirmed non-coplanar ether linkages due to steric clashes .

- Dipole Moment Analysis : Correlates molecular symmetry with crystallographic centrosymmetry, aiding in polymorph identification .

Q. What strategies optimize reaction conditions for high-purity synthesis of this compound?

- Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂) to reduce side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro group stability during alkylation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.